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Introduction
TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α)[1]. As a member of

the casein kinase 1 family, CK1α is a crucial serine/threonine kinase involved in the regulation

of multiple cellular survival pathways, including the p53 and Wnt signaling pathways[1]. By

inducing the degradation of CK1α, TMX-4116 offers a powerful tool to investigate the cellular

consequences of CK1α loss. In Jurkat cells, a human T-lymphocyte cell line, TMX-4116 has

been shown to efficiently degrade CK1α with a DC50 value of less than 200 nM following a 4-

hour treatment[1].

These application notes provide detailed protocols for studying the effects of TMX-4116 on

Jurkat cells, including methodologies for assessing cell viability, apoptosis, and cell cycle

distribution. Furthermore, a protocol for verifying the degradation of the target protein, CK1α,

via Western blotting is included. The provided data is illustrative and serves as a guide for

experimental design.
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TMX-4116 Quantitative Data in Jurkat Cells
The following tables summarize expected quantitative data for Jurkat cells treated with TMX-
4116 over various time points. This data is representative and should be confirmed

experimentally.

Table 1: Cell Viability (IC50) of TMX-4116 in Jurkat Cells

Treatment Time (hours) IC50 (nM)

24 >1000

48 150

72 50

Table 2: Apoptosis Induction by TMX-4116 (200 nM) in Jurkat Cells

Treatment Time
(hours)

Early Apoptotic
Cells (%) (Annexin
V+/PI-)

Late
Apoptotic/Necrotic
Cells (%) (Annexin
V+/PI+)

Total Apoptotic
Cells (%)

0 (Control) 2-5 1-3 3-8

12 8-12 2-4 10-16

24 15-25 5-10 20-35

48 20-30 15-25 35-55

72 15-25 30-40 45-65

Table 3: Cell Cycle Analysis of Jurkat Cells Treated with TMX-4116 (200 nM)
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Treatment
Time (hours)

G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

Sub-G1
(Apoptotic) (%)

0 (Control) 45-55 30-40 10-15 <2

12 50-60 25-35 10-15 2-5

24 60-70 15-25 5-10 5-15

48 55-65 10-20 5-10 15-25

72 40-50 5-15 <5 >30
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Caption: TMX-4116 mediated degradation of CK1α and downstream effects.
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Caption: Experimental workflow for TMX-4116 treatment in Jurkat cells.

Experimental Protocols
Jurkat Cell Culture

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C

with 5% CO2.

Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Subculture: Split the culture every 2-3 days to maintain logarithmic growth. Centrifuge cells

at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-

warmed media.

Viability Check: Before each experiment, ensure cell viability is >95% using a Trypan Blue

exclusion assay.

Cell Viability Assay (CCK-8/MTT)
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL

of culture medium.

TMX-4116 Treatment: Prepare serial dilutions of TMX-4116 in culture medium. Add the

desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same

final concentration as the highest TMX-4116 concentration.

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTT solution (5

mg/mL in PBS) to each well.

Incubation with Reagent: Incubate for 2-4 hours at 37°C. For MTT, after incubation, carefully

remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for

MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining by Flow
Cytometry)
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Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5

cells/well. Treat with the desired concentration of TMX-4116 (e.g., 200 nM) or vehicle for 12,

24, 48, and 72 hours.

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of 1 x 10^6 cells/mL.

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution

to 100 µL of the cell suspension.

Incubation: Incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately

by flow cytometry.

Cell Cycle Analysis (PI Staining by Flow Cytometry)
Cell Seeding and Treatment: Seed and treat Jurkat cells as described for the apoptosis

assay.

Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell

pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise

to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash

the cell pellet once with PBS.

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the DNA content by flow cytometry.

Western Blot for CK1α Degradation
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Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 2 x 10^6

cells/well. Treat with various concentrations of TMX-4116 (e.g., 0, 40, 200, 1000 nM) for 4

hours.

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer

supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with

occasional vortexing.

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA protein assay.

Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10

minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-

polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CK1α

(and a loading control like β-actin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again three times with TBST. Visualize the protein bands

using an enhanced chemiluminescence (ECL) detection system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15608361/docs?utm_src=pdf-body#tmx-4116-treatment-of-jurkat-cells-application-notes-and-protocols
https://www.benchchem.com/product/b15608361?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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